molecular formula C15H12F3NO4S B2969985 2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid CAS No. 735305-35-8

2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid

Cat. No. B2969985
CAS RN: 735305-35-8
M. Wt: 359.32
InChI Key: SQNFRPZHMDOZMJ-UHFFFAOYSA-N
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Description

“2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid” is a chemical compound with the CAS Number: 337921-88-7 . It has a molecular weight of 359.33 . The IUPAC name for this compound is [(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H12F3NO4S . The Inchi Code for this compound is 1S/C15H12F3NO4S/c16-15(17,18)11-5-4-6-12(9-11)19(10-14(20)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H,20,21) .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound is involved in various chemical synthesis processes. For example, benzenesulfonamides react with acrylate esters via cleavage of the C−H bond, producing dihydrophenanthridine-acetate derivatives in high yields under a palladium-copper catalyst system and air (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998). Another study explores the synthesis of 1,3,5-trisubstituted-pyrazolines with benzenesulfonamides, showing significant carbonic anhydrase I and II inhibitory effects (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Catalytic Applications

Benzenesulfonamides are used in catalysis. In one study, benzene-sulfonate and -carboxylate copper polymers were synthesized and applied in the oxidation of cyclohexane in ionic liquid under mild conditions, demonstrating effective catalytic activity (Hazra, Ribeiro, Guedes da Silva, Nieto de Castro, & Pombeiro, 2016). Sulfonated Schiff base copper(II) complexes, another category involving benzenesulfonamides, have been studied as catalysts for alcohol oxidation (Hazra, Martins, G. Silva, & Pombeiro, 2015).

Material Science

In material science, phloretic acid (which can be related to the compound ) was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating a sustainable alternative for material applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety and Hazards

The safety information available indicates that “2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid” has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H302, H312, H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-[4-[[3-(trifluoromethyl)phenyl]sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-2-1-3-13(9-11)24(22,23)19-12-6-4-10(5-7-12)8-14(20)21/h1-7,9,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNFRPZHMDOZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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